N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine
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Overview
Description
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine is a modified nucleoside analog derived from adenosine. Adenosine analogs are known for their roles as smooth muscle vasodilators and inhibitors of cancer progression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine involves multiple steps, starting from adenosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using 4,4’-dimethoxytrityl chloride (DMT-Cl) under basic conditions.
N4-Benzoylation: The amino group at the N4 position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
2’-O-propargylation: The 2’-hydroxyl group is propargylated using propargyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adenosine derivatives.
Scientific Research Applications
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its role in modulating biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, leading to effects such as vasodilation and inhibition of cancer cell growth. The compound’s unique modifications enhance its binding affinity and specificity for these receptors.
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine stands out due to its specific structural modifications, which confer enhanced biological activity and potential therapeutic applications. Its propargyl group allows for further functionalization, making it a versatile tool in chemical synthesis and biological research.
Properties
Molecular Formula |
C41H37N5O7 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |
InChI Key |
HJXHRBGNFZRNDJ-NFULQDMJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Origin of Product |
United States |
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